molecular formula C10H10BeF6O5 B1143830 Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate CAS No. 13939-10-1

Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate

Cat. No. B1143830
CAS RN: 13939-10-1
M. Wt: 333.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate is a chemical compound with the molecular formula C10H10BeF6O51. It is available for purchase for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. However, it is available for purchase from chemical suppliers1.



Molecular Structure Analysis

The molecular structure of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate is represented by the formula C10H10BeF6O51. The molecular weight of this compound is 333.191.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate.



Physical And Chemical Properties Analysis

The physical and chemical properties of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate are not explicitly mentioned in the sources I have access to. However, its molecular formula is C10H10BeF6O5 and it has a molecular weight of 333.191.


Safety And Hazards

I couldn’t find specific safety and hazard information for Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

As of now, I couldn’t find any specific future directions or applications for Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. It’s important to note that the field of chemistry is always evolving, and new uses for compounds are continually being discovered.


Please note that this information is based on the sources I have access to and there might be more recent research and data available.


properties

IUPAC Name

beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVGSUNNSSJSV-PWODJZQNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BeF6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate

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